molecular formula C8H10O2 B12366990 2-Methoxy-5-methylphenol-d3

2-Methoxy-5-methylphenol-d3

Cat. No.: B12366990
M. Wt: 141.18 g/mol
InChI Key: IFNDEOYXGHGERA-QGZYMEECSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-methylphenol-d3 typically involves the deuteration of 2-Methoxy-5-methylphenol. This process can be achieved through catalytic exchange reactions using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The product is then purified using techniques such as distillation and recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methylphenol-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-5-methylphenol-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methylphenol-d3 involves its interaction with various molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions and metabolic pathways. This isotopic effect is utilized to study the pharmacokinetics and metabolic stability of drugs. The compound’s interaction with enzymes and receptors can provide insights into its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-methylphenol-d3 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracing in various studies. This makes it a valuable tool in fields such as pharmacokinetics, metabolic studies, and reaction mechanism analysis .

Properties

Molecular Formula

C8H10O2

Molecular Weight

141.18 g/mol

IUPAC Name

2,4,5-trideuterio-6-methoxy-3-methylphenol

InChI

InChI=1S/C8H10O2/c1-6-3-4-8(10-2)7(9)5-6/h3-5,9H,1-2H3/i3D,4D,5D

InChI Key

IFNDEOYXGHGERA-QGZYMEECSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C)[2H])O)OC)[2H]

Canonical SMILES

CC1=CC(=C(C=C1)OC)O

Origin of Product

United States

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